molecular formula C3Br3N3O3 B177276 1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione CAS No. 17497-85-7

1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione

Cat. No. B177276
CAS RN: 17497-85-7
M. Wt: 365.76 g/mol
InChI Key: ZKWDCFPLNQTHSH-UHFFFAOYSA-N
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Description

1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione, also known as TBCA, is a compound with the molecular weight of 365.76 . It is used for region-selective bromination activation of aromatic compounds .


Synthesis Analysis

The synthesis of TBCA involves the use of cyanuric acid dissolved in a slight molar excess of chilled aqueous NaOH solution at room temperature. A solution of Br2 in CCl4 is added dropwise to the reaction mixture with vigorous stirring at 0 °C. An orange precipitate is immediately formed. The resulting solid is isolated by filtration and washed several times with cold distilled water. It is then dried in a vacuum desiccator at room temperature for 18 hours .


Molecular Structure Analysis

The InChI code for TBCA is 1S/C3Br3N3O3/c4-7-1(10)8(5)3(12)9(6)2(7)11 . This indicates the presence of carbon, bromine, nitrogen, and oxygen atoms in the molecule.


Chemical Reactions Analysis

TBCA is used for region-selective bromination activation of aromatic compounds . One of the advantages of using TBCA for bromination is that one mole of TBCA can transfer three moles of bromine atoms to the substrate .


Physical And Chemical Properties Analysis

TBCA is a solid at room temperature . It has a molecular weight of 365.76 . The compound has a boiling point of 324.3±25.0 °C (760 mm Hg) and a flash point of 149.9 °C .

Scientific Research Applications

Oxidant for Synthesis of 1,3-diynes

1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione (also known as Tribromoisocyanuric acid) has been used as an effective oxidant for the synthesis of 1,3-diynes via Glaser coupling . This method involves the homocoupling of terminal alkynes bearing different functional groups .

Brominating Reagent

This compound is a stable electrophilic brominating reagent . It can be easily prepared from readily accessible materials such as cyanuric acid, KBr, and Oxone . It presents a higher atom economy as being able to transfer up to three bromine atoms to a substrate corresponding to 66% of its mass .

Use in Green Chemistry

From the green chemistry point of view, the cyanuric acid by-product in reactions involving 1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione can be reused to produce more of trihaloisocyanuric acid . This makes it an environmentally friendly choice for various chemical reactions .

Synthesis of Flexible Ionogels

1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione has been used as a monomer in the synthesis of flexible ionogels with good mechanical properties via in situ thiol-ene photopolymerization .

Crosslinking Agent

This compound has been used as a crosslinking agent or additive in the synthesis of polylactic acid/flax composite materials . This enhances their properties and performance under gamma irradiation .

Synthesis of Other Functionalities

1,3-diynes, which can be synthesized using 1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione, have been used for the preparation of a wide range of other functionalities . These compounds are useful synthetic building blocks, especially in polymer and supramolecular chemistry .

Safety and Hazards

TBCA is classified as a dangerous substance. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with TBCA are H272, H302, H314, H410 . Precautionary statements include P210, P220, P260, P264, P270, P273, P280, P301+P310+P330+P331, P303+P361+P353+P310, P304+P340+P310, P305+P351+P338+P310, P363, P370+P378, P391, P405, P501 .

properties

IUPAC Name

1,3,5-tribromo-1,3,5-triazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Br3N3O3/c4-7-1(10)8(5)3(12)9(6)2(7)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWDCFPLNQTHSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)N(C(=O)N(C(=O)N1Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Br3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432060
Record name Tribromoisocyanuric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione

CAS RN

17497-85-7
Record name Tribromoisocyanuric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17497-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tribromoisocyanuric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017497857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tribromoisocyanuric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIBROMOISOCYANURIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8RKK5P98Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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